4-(Aminomethyl)-2-fluorobenzonitrile
Overview
Description
The compound 4-(Aminomethyl)-2-fluorobenzonitrile is a derivative of aminobenzonitrile, which is a class of compounds known for their interesting electronic properties, such as intramolecular charge transfer (ICT) and fluorescence. These properties are influenced by the structure of the molecule, particularly the orientation and substitution of the amino group relative to the benzene ring .
Synthesis Analysis
Synthesis of fluorinated benzonitriles, such as 4-(Aminomethyl)-2-fluorobenzonitrile, can be complex and often involves multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions . The synthesis of related compounds has been reported to have practical importance in the development of new pesticides and other applications . The introduction of the fluoro group can be achieved through various synthetic routes, and the choice of method can affect the yield and purity of the final product .
Molecular Structure Analysis
The molecular structure of aminobenzonitriles is characterized by the orientation of the amino group relative to the benzene ring. For example, in 4-aminobenzonitrile (ABN), the amino group has a pyramidal character, and the degree of twist can affect the electronic properties of the molecule . The presence of substituents, such as fluorine, can further influence the molecular geometry and, consequently, the electronic transitions and charge transfer processes .
Chemical Reactions Analysis
Aminobenzonitriles can undergo various chemical reactions, including ICT, which is facilitated by certain structural features such as planarization . The ICT process is associated with dual fluorescence, which is a key characteristic of these compounds . The reactivity of fluorinated benzonitriles with amines and other nucleophiles has been studied, and the resulting products have been analyzed using techniques such as proton magnetic resonance spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)-2-fluorobenzonitrile can be inferred from studies on similar compounds. For instance, the fluorescence properties of aminobenzonitriles are influenced by the electronic structure and the environment, such as solvent effects . The rotational spectra and molecular structure analyses provide insights into the electronic transitions and the orientation of the transition moment vector . The introduction of fluorine atoms can alter the electronic distribution and affect the luminescence patterns due to changes in the relative energies of excited states and the accessibility to conical intersections .
Scientific Research Applications
1. ChEs-MAO B Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones
- Application Summary: This compound was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Methods of Application: The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC 50 against ChEs at the low micromolar level .
- Results or Outcomes: The enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .
2. 4-(Fmoc-aminomethyl)benzoic acid
- Application Summary: This compound is used as a pharmaceutical intermediate .
- Methods of Application: The compound is slightly soluble in water and should be stored in a cool, dry conditions in a well-sealed container .
- Results or Outcomes: The compound is used in the synthesis of various pharmaceuticals .
3. 4-Aminocoumarin Derivatives
- Application Summary: 4-Aminocoumarins and their related compounds are used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
- Methods of Application: Various synthetic methodologies have been developed for the synthesis of such a privileged precursor .
- Results or Outcomes: 4-Aminocoumarins have been attracting attention because of their biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
4. Primary Alkyl Amines
- Application Summary: Primary aliphatic amines are ubiquitous in natural products and are traditionally considered inert to substitution chemistry .
- Methods of Application: This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .
- Results or Outcomes: The activation and transformation of bonds to C (sp3) carbons at a level of versatility matching their C (sp2) counterparts .
5. 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones
- Application Summary: This compound was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Methods of Application: The newly synthesized compounds were screened toward the target enzymes (MAOs and ChEs) in order to derive structure–activity relationships focused on the multi-targeting features of 4-aminomethyl-7-benzyloxy-2 H-chromen-2-ones .
- Results or Outcomes: The enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .
properties
IUPAC Name |
4-(aminomethyl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREAXVRKRXUJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619816 | |
Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-fluorobenzonitrile | |
CAS RN |
368426-73-7 | |
Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminomethyl-2-fluoro-benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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